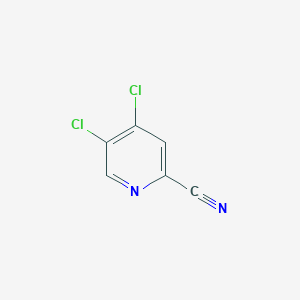

4,5-Dichloropyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

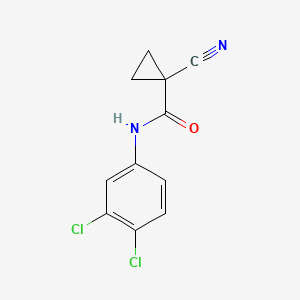

4,5-Dichloropyridine-2-carbonitrile is a chemical compound with the formula C6H2Cl2N2. Its molecular weight is 173.00 g/mol . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of similar compounds like 4,5,6-trichloropyrimidine-2-carbonitrile involves several steps. The process starts with 4,6-dichloro-2-(methylthio)pyrimidine, which is converted to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in four steps. These steps involve nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position with NCS .Molecular Structure Analysis

The molecular structure of 4,5-Dichloropyridine-2-carbonitrile is based on the pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4 and 5 positions of the ring are substituted with chlorine atoms, and the 2 position is substituted with a carbonitrile group .Scientific Research Applications

Chemical Synthesis

“4,5-Dichloropyridine-2-carbonitrile” is a chemical compound that is used in various chemical syntheses . It’s a versatile intermediate that can be used to create a wide range of other compounds.

Pyrimidine Derivatives

One of the significant applications of “4,5-Dichloropyridine-2-carbonitrile” is in the synthesis of pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Regioselective Synthesis

“4,5-Dichloropyridine-2-carbonitrile” can be used in regioselective synthesis . This process involves the selective formation of one constitutional isomer over another, based on the mechanism of the reaction and the structure of the substrate . In the case of “4,5-Dichloropyridine-2-carbonitrile”, it has been shown that nucleophilic attack on pyrimidines using N-methylpiperazine was highly regioselective, favoring the formation of C-4 substituted products .

Drug Discovery

Given its role in the synthesis of pyrimidine derivatives, “4,5-Dichloropyridine-2-carbonitrile” may also play a role in drug discovery . Pyrimidine derivatives have been found to exhibit a range of biological activities, including antibacterial and antimicrobial effects . Therefore, “4,5-Dichloropyridine-2-carbonitrile” could potentially be used in the development of new therapeutic agents.

Safety And Hazards

properties

IUPAC Name |

4,5-dichloropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXOZJVEKPFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloropyridine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2735959.png)

![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2735966.png)

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)

![4-fluoro-N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2735974.png)

![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)

![{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine](/img/structure/B2735977.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2735980.png)